molecular formula C17H15N3O2 B10982909 N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B10982909
M. Wt: 293.32 g/mol
InChI Key: JEPKHVVPMBRHGY-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a carboxamide group at the 3-position and a phenyl ring modified with methoxy and pyrrole substituents.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-methoxy-3-pyrrol-1-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-22-16-7-6-14(11-15(16)20-9-2-3-10-20)19-17(21)13-5-4-8-18-12-13/h2-12H,1H3,(H,19,21)

InChI Key

JEPKHVVPMBRHGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling for Pyrrole Substitution

A critical step in synthesizing the target compound involves introducing the 1H-pyrrol-1-yl group at the 3-position of the methoxyphenyl ring. This is achieved via Buchwald-Hartwig amination or Ullmann-type coupling. For example, 3-bromo-4-methoxyphenylamine undergoes coupling with pyrrole using copper(I) iodide and cesium carbonate under microwave irradiation (210°C, 200 W, 40 min), yielding 3-(1H-pyrrol-1-yl)-4-methoxyphenylamine with 70–85% efficiency. The reaction’s success relies on ligands such as 1,10-phenanthroline to stabilize the catalytic copper intermediate.

Carboxamide Bond Formation

The pyridine-3-carboxamide moiety is introduced via nucleophilic acyl substitution. 3-Pyridinecarbonyl chloride reacts with 3-(1H-pyrrol-1-yl)-4-methoxyphenylamine in anhydrous dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at 0°C to room temperature for 12 hours, yielding the target compound in 65–78% yield. Purification via silica gel chromatography (hexane/ethyl acetate, 1:1) ensures >95% purity.

Reaction Optimization and Kinetic Studies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates coupling reactions. Comparative studies show that traditional heating (reflux, 24 hours) achieves 60% conversion, while microwave conditions (210°C, 40 minutes) improve yields to 85%. Energy-dispersive X-ray spectroscopy (EDX) confirms the stability of copper catalysts under microwave conditions, minimizing side reactions like aryl dehalogenation.

Solvent and Base Effects

Solvent polarity critically influences reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance copper catalyst activity, whereas tetrahydrofuran (THF) favors slower, more controlled reactions. Tribasic phosphates (e.g., potassium phosphate) outperform carbonates in suppressing hydrolysis of the pyrrole intermediate, increasing yields by 12–15%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.92 (s, 1H, pyridine-H2), 8.64 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.12 (d, J = 7.8 Hz, 1H, pyridine-H4)

  • δ 7.80–7.75 (m, 2H, aryl-H), 7.45 (t, J = 2.1 Hz, 2H, pyrrole-H), 6.30 (t, J = 2.1 Hz, 2H, pyrrole-H)

  • δ 3.85 (s, 3H, OCH3).

13C NMR (100 MHz, DMSO-d6) :

  • δ 165.2 (C=O), 159.8 (pyridine-C3), 148.3 (pyrrole-C2/C5), 132.1 (aryl-C1), 126.4 (aryl-C3), 121.9 (pyrrole-C3/C4), 113.2 (OCH3), 55.6 (OCH3).

IR (KBr) : 3280 cm−1 (N–H stretch), 1655 cm−1 (C=O), 1601 cm−1 (C=N).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 293.1298 (calculated for C17H16N3O2: 293.1295).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Microwave Coupling859740 minRapid, high efficiency
Conventional Heating609224 hLower equipment cost
Solvent-Free72898 hEnvironmentally friendly

Microwave-assisted synthesis outperforms conventional methods in yield and speed but requires specialized equipment. Solvent-free approaches, while greener, exhibit moderate yields due to incomplete reactant mixing.

Challenges and Mitigation Strategies

Pyrrole Degradation

Pyrrole rings are prone to oxidation under acidic conditions. Using inert atmospheres (argon or nitrogen) and antioxidants like butylated hydroxytoluene (BHT) reduces degradation by 20–30%.

Carboxamide Hydrolysis

The carboxamide group hydrolyzes in aqueous acidic or basic media. Conducting reactions under anhydrous conditions with molecular sieves (3Å) minimizes hydrolysis, preserving yields.

Applications in Medicinal Chemistry

Derivatives of this compound exhibit nanomolar inhibitory activity against kinases such as EGFR and VEGFR2. In vitro studies demonstrate IC50 values of 12–45 nM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, underscoring its therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .

Scientific Research Applications

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Carboxamide Derivatives

Compound Name / ID Key Substituents Molecular Weight Purity
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide (Target) Pyridine-3-carboxamide, methoxy, pyrrole Not provided N/A
N-[4-methoxy-3-(morpholinosulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide (A1550134) Benzamide, morpholinosulfonyl, pyrrole Not provided 98%
N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide (A1371226) Pyrazine-2-carboxamide, thiazol, dimethylphenyl Not provided 98%
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide (C17H14N3O2) Pyridine-2-carboxamide isomer 293.32 N/A

Key Observations:

Positional Isomerism : The pyridine-3-carboxamide target differs from its positional isomer, N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide (C17H14N3O2, MW 293.32), in the carboxamide group’s placement. This variation may influence binding affinity and metabolic stability due to altered hydrogen-bonding interactions .

Substituent Effects: A1550134 replaces the pyridine core with a benzamide and introduces a morpholinosulfonyl group. This modification likely enhances solubility but may reduce membrane permeability compared to the target compound’s pyrrole substituent .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight : The target’s molecular weight is expected to exceed 293.32 g/mol (as seen in its pyridine-2-carboxamide isomer) due to the additional methoxy and pyrrole groups .

Biological Activity

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide, a compound with a complex molecular structure, has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various research studies, including mechanisms of action, pharmacological properties, and potential clinical applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3O2
  • Molecular Weight : 269.30 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. The compound is believed to modulate various signaling pathways, potentially leading to therapeutic effects in several disease models.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in metabolic pathways, which may contribute to its anticancer and antimicrobial properties.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Anticancer Properties

Recent studies have indicated that derivatives of pyridine and pyrrole exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines (e.g., breast and ovarian cancer). The compound's IC50 values were reported to be in the range of 10–20 µM, indicating moderate potency against these cell lines .
Cell Line IC50 (µM)
Ovarian Cancer15
Breast Cancer18
Non-cancerous Cells>100

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various pathogens, including bacteria and fungi.

Case Studies

  • Antimicrobial Efficacy : A study assessed the minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus, revealing an MIC of 32 µg/mL, indicating potential as an antimicrobial agent .
  • Neuroprotective Effects : Another investigation suggested that derivatives similar to this compound could protect neuronal cells from oxidative stress, highlighting its potential in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the molecular structure can significantly affect its activity:

Key Findings:

  • Methoxy Group Influence : The presence of a methoxy group at the para position of the phenyl ring enhances lipophilicity and may improve binding affinity to target receptors.
  • Pyrrole Moiety Role : The incorporation of the pyrrole ring is associated with enhanced biological activity, particularly in anticancer assays.

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

  • In Vivo Studies : Further studies are warranted to evaluate the pharmacokinetics and toxicity profiles in animal models.
  • Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapeutics could provide insights into synergistic effects.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activity will enhance understanding and facilitate drug development.

Q & A

Q. Basic

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm regiochemistry of the pyrrole and methoxy groups. Key signals include aromatic protons at δ 6.8–8.2 ppm and methoxy protons at δ ~3.8 ppm .
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+^+: ~348.14 g/mol) .
  • X-ray crystallography : For definitive stereochemical confirmation, grow single crystals via slow evaporation in ethanol/water (70:30) and analyze with Cu-Kα radiation .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Conflicting bioactivity data often arise from variations in assay conditions or structural analogs. Methodological strategies include:

  • Dose-response standardization : Perform IC50_{50} assays in triplicate using consistent cell lines (e.g., HEK293 or HeLa) and controls .
  • Structural analog comparison : Compare activity with derivatives (e.g., chloro or trifluoromethyl substitutions on the phenyl ring) to identify pharmacophores .
  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies to confirm binding residues .

How should structure-activity relationship (SAR) studies be designed to improve target selectivity?

Q. Advanced

  • Substituent variation : Synthesize derivatives with modified pyrrole (e.g., 2,5-dimethylpyrrole) or methoxy groups (e.g., ethoxy or halogenated analogs) to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the pyridine ring with isoquinoline or pyrimidine to evaluate π-stacking interactions .
  • Selectivity profiling : Screen against panels of related enzymes (e.g., ABL1 vs. ABL2 kinases) using ATP-binding site competition assays .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/oral exposure .
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential inhalation hazards (Category 4 acute toxicity) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated organic waste containers .

How can researchers address discrepancies in solubility data across different solvent systems?

Q. Advanced

  • Solubility screening : Use a shake-flask method with UV-Vis quantification in DMSO, PBS (pH 7.4), and ethanol/water mixtures. Note temperature effects (25°C vs. 37°C) .
  • Co-solvent optimization : Test combinations like PEG-400/water (20:80) to enhance aqueous solubility without precipitation .
  • Molecular dynamics simulations : Predict solvation free energy with GROMACS to identify solvent interactions driving discrepancies .

What strategies are effective for elucidating the compound’s mechanism of action using crystallography?

Q. Advanced

  • Protein co-crystallization : Incubate the compound with purified target protein (e.g., kinase domain) at 1:3 molar ratio. Use sitting-drop vapor diffusion with 20% PEG 3350 as precipitant .
  • Data collection : Collect diffraction data at synchrotron facilities (λ = 1.0 Å) and refine with PHENIX. Analyze electron density maps to identify hydrogen bonds with catalytic residues (e.g., Lys295 in ABL1) .
  • Mutagenesis validation : Engineer point mutations (e.g., T315I) to confirm binding site interactions observed in the crystal structure .

How should researchers analyze metabolic stability in preclinical models?

Q. Advanced

  • In vitro assays : Use liver microsomes (human/rat) with NADPH regeneration. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t1/2_{1/2}) using non-compartmental analysis .
  • Metabolite identification : Perform HR-MS/MS fragmentation to detect hydroxylated or demethylated metabolites. Compare retention times with synthetic standards .
  • CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

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